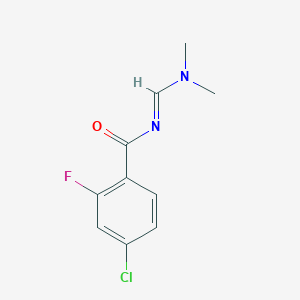
2-(1H-1,2,4-triazol-1-yl)-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-1,2,4-triazol-1-yl)-4-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TFP and is a heterocyclic organic compound that contains a pyridine ring and a triazole ring. The synthesis method of TFP is relatively simple and involves the reaction of 2-chloro-4-trifluoromethylpyridine with sodium azide, followed by reduction with lithium aluminum hydride.
Scientific Research Applications
Synthesis and Metal Complex Formation
2-(1H-1,2,4-triazol-1-yl)-4-(trifluoromethyl)pyridine derivatives play a crucial role in the synthesis of biologically important compounds and the formation of metal complexes. The metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides showcases the compound's utility in constructing complex skeletons through oxidative N-N bond formation, highlighting its significance in organic chemistry and material science (Zisheng Zheng et al., 2014). Additionally, the study on inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes with metals like palladium, platinum, rhenium, and ruthenium underscores the ligand's versatility in modulating the properties of metal complexes, influencing their stability, electrochemical, and photophysical behaviors (W. K. C. Lo et al., 2015).
Photoluminescence and Material Properties
The compound has been investigated for its potential in photoluminescence applications, particularly through the synthesis of novel Y(III), Sm(III), Eu(III), Gd(III), and Tb(III) complexes. These complexes exhibit impressive luminescence properties under UV excitation, making them suitable for use in optical devices and photonic conversion media (C. Stan et al., 2015). Furthermore, the development of ditopic bis-heteroazolylpyridines for constructing fluorescent silver(I) bridged metalloligands highlights the compound's role in creating highly emissive and stable luminescent materials (L. J. K. Cook et al., 2019).
Molecular Evolution and Electronics
Research into molecular evolution of host materials for phosphorescent organic light-emitting diodes (PhOLEDs) demonstrates the compound's efficacy in achieving high-performance lighting and display technologies. By manipulating the electron-deficient groups within the molecule, researchers have been able to tune the electronic properties of host materials, leading to improvements in device efficiency and operation (Di Liu et al., 2018).
Antimicrobial Properties
Studies have also explored the antimicrobial properties of metal complexes derived from triazole ligands, including 2-(1H-1,2,4-triazol-1-yl)-4-(trifluoromethyl)pyridine. Such research has revealed promising results against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for these compounds in medical and environmental applications (Sreedhar V. Kumar et al., 2016).
properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)6-1-2-13-7(3-6)15-5-12-4-14-15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALYLSCTKFVHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2749681.png)
![3-cyano-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2749686.png)
![4-Chloro-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2749687.png)
![3-Cyclopropyl-1-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2749688.png)



![1-(3-fluorobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2749693.png)

![N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2749696.png)
![6-Chloro-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2749697.png)

